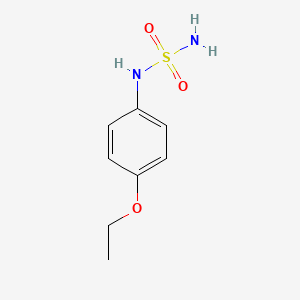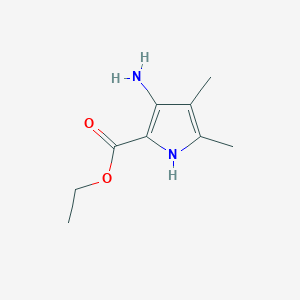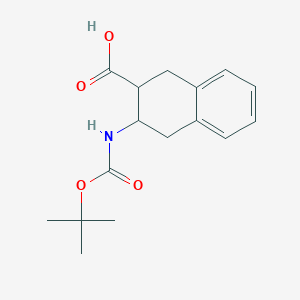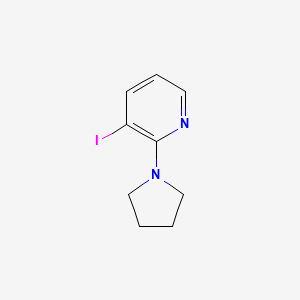![molecular formula C13H12FN5O B1439403 (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204297-70-0](/img/structure/B1439403.png)
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Overview
Description
“(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the CAS Number: 1204297-70-0 . It has a molecular weight of 273.27 . The IUPAC name of this compound is 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a textual representation of the compound’s molecular structure.It is a solid at room temperature . The compound’s country of origin is UA .
Scientific Research Applications
Amino-1,2,4-triazoles in Industry and Medicine
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, contributing to the production of pharmaceuticals, dyes, and agricultural products. Their applications include creating antimicrobial drugs effective against specific bacteria and cardiological drugs with anti-ischemic effects. These compounds also find use in manufacturing high-energy materials, anti-corrosion additives, and in biotechnology and energy sectors (Nazarov et al., 2021).
Heterocyclic Amines in Antibacterial Research
1,2,4-Triazole-containing hybrids have been explored for their antibacterial activities, especially against drug-resistant Staphylococcus aureus. These compounds inhibit essential bacterial enzymes, suggesting their potential as broad-spectrum antibacterial agents, including against drug-resistant forms (Li & Zhang, 2021).
Triazole Derivatives in Drug Development
Triazole derivatives have been patented for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. This highlights their significance in developing new therapeutic agents (Ferreira et al., 2013).
Triazole Derivatives in CNS Drug Synthesis
Functional chemical groups in triazole derivatives have been identified as lead molecules for synthesizing compounds with potential CNS activity, addressing CNS disorders while minimizing adverse effects like addiction and tolerance (Saganuwan, 2017).
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, potentially related to the structure of interest, have been reviewed for their ability to remove PFAS from water. These sorbents operate through electrostatic interactions, hydrophobic interactions, and sorbent morphology, demonstrating the versatility of amine-functionalized materials in environmental applications (Ateia et al., 2019).
properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEAZCACFHUSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide](/img/structure/B1439328.png)
![5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate](/img/structure/B1439329.png)



![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B1439338.png)


